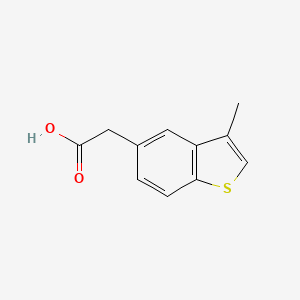
2-(3-Methyl-1-benzothiophen-5-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methyl-1-benzothiophen-5-yl)acetic acid, also known as MBTAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has shown promising results in the treatment of various inflammatory diseases.
Mécanisme D'action
The mechanism of action of 2-(3-Methyl-1-benzothiophen-5-yl)acetic acid involves the inhibition of the activity of cyclooxygenase-2, which leads to a decrease in the production of prostaglandins. Prostaglandins are known to promote inflammation and pain. By inhibiting their production, this compound reduces inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have a good safety profile with no significant adverse effects reported in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(3-Methyl-1-benzothiophen-5-yl)acetic acid is its potential therapeutic applications in the treatment of inflammatory diseases. However, the limitations of this compound include its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 2-(3-Methyl-1-benzothiophen-5-yl)acetic acid. One possible direction is to investigate the potential of this compound in the treatment of cancer. It has been shown to have cytotoxic effects on cancer cells in vitro, and further studies are needed to determine its efficacy in vivo. Another direction is to investigate the potential of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects in animal studies, and further studies are needed to determine its efficacy in humans.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of various inflammatory diseases. Its mechanism of action involves the inhibition of the activity of cyclooxygenase-2, which leads to a decrease in the production of prostaglandins. This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects, and has a good safety profile. However, further studies are needed to determine its efficacy in vivo and its potential applications in the treatment of cancer and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 2-(3-Methyl-1-benzothiophen-5-yl)acetic acid involves the reaction of 3-methyl-1-benzothiophene-5-carboxylic acid with chloroacetic acid in the presence of a suitable base. This reaction results in the formation of this compound as a white crystalline solid. The purity of the compound can be enhanced through recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-(3-Methyl-1-benzothiophen-5-yl)acetic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that plays a key role in the synthesis of prostaglandins, which are known to promote inflammation and pain.
Propriétés
IUPAC Name |
2-(3-methyl-1-benzothiophen-5-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2S/c1-7-6-14-10-3-2-8(4-9(7)10)5-11(12)13/h2-4,6H,5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMJWIYKZHAQRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C=C(C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(1,3-Benzothiazol-2-ylmethyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B7628466.png)


![2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid](/img/structure/B7628502.png)
![4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B7628521.png)
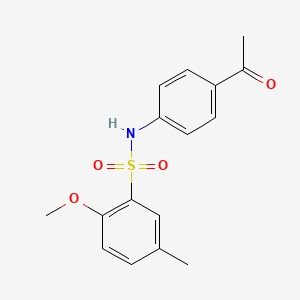
![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate](/img/structure/B7628527.png)
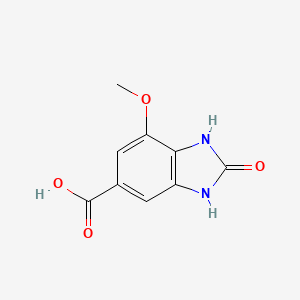
![3-[5-(Trifluoromethyl)pyrazol-1-yl]piperidine](/img/structure/B7628550.png)


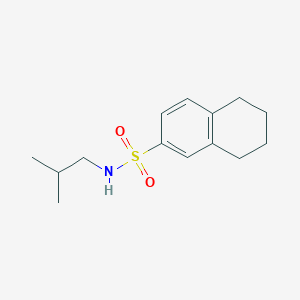
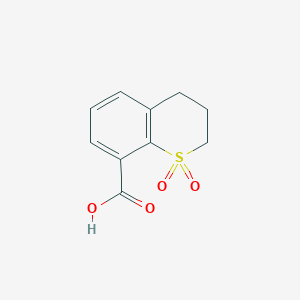
![N-[(3-chlorophenyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B7628575.png)
